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molecular formula C13H19NO4 B8477295 (3,4-Dimethoxybenzylidene)-(2,2-dimethoxyethyl)-amine CAS No. 39964-87-9

(3,4-Dimethoxybenzylidene)-(2,2-dimethoxyethyl)-amine

Cat. No. B8477295
M. Wt: 253.29 g/mol
InChI Key: HYJQAQRXAVLRAG-UHFFFAOYSA-N
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Patent
US07781445B2

Procedure details

2,3,4-Trimethoxybenzaldehyde (10e, 11.48 g, 0.05851 mol) was dissolved in benzene (200 mL) and aminoacetaldehydedimethylacetal (10.0 mL, 9.75 g, 0.0927 mol) was added. The same procedure was applied as for 11a. The product was isolated as a clear light yellow oil (16.58 g, 100%), bp 153-155° C. (0.45 mm Hg). 1H NMR (300 MHz CDCl3) 8.49 (s, 1H), 7.64 (d, J=8.7 Hz, 1H), 6.65 (d, J=8.7 Hz, 1H), 4.61 (t, J=5.4 Hz, 1H), 3.88 (s, 3H), 3.84 (s, 3H), 3.82 (s, 3H), 3.71 (d, J=5.4 Hz, 2H), 3.36 (s, 6H); low resolution ESIMS m/z (rel intensity) 284 (MH+, 100), 252 (45). Anal. Calcd for C14H21NO5: C, 59.35; H, 7.47; N, 4.94. Found: C, 59.67; H, 7.55; N, 4.88.
Quantity
11.48 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[CH:5]=O.COC1C=C(C=CC=1OC)C=[N:21][CH2:22][CH:23]([O:26][CH3:27])[O:24][CH3:25]>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[CH:5]=[N:21][CH2:22][CH:23]([O:26][CH3:27])[O:24][CH3:25]

Inputs

Step One
Name
Quantity
11.48 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1OC)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=NCC(OC)OC)C=CC1OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
aminoacetaldehydedimethylacetal (10.0 mL, 9.75 g, 0.0927 mol) was added

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=NCC(OC)OC)C=CC(=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.58 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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